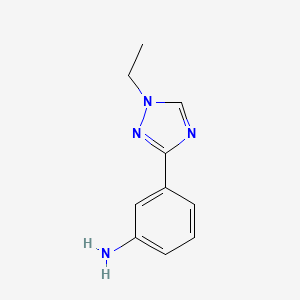
3-(1-Ethyl-1H-1,2,4-triazol-3-YL)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Ethyl-1H-1,2,4-triazol-3-YL)aniline is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features an aniline group substituted with a 1-ethyl-1H-1,2,4-triazole moiety. Triazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-1H-1,2,4-triazol-3-YL)aniline typically involves the formation of the triazole ring followed by its attachment to the aniline moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl hydrazinecarboxylate with an appropriate nitrile can yield the triazole ring, which is then coupled with aniline derivatives .
Industrial Production Methods
Industrial production of triazole derivatives often employs catalytic systems to enhance yield and selectivity. The use of aryl diazonium salts and isocyanides in a [3+2] cycloaddition reaction is a notable method for synthesizing 1,2,4-triazoles . This method is advantageous due to its efficiency and the relatively mild reaction conditions required.
化学反応の分析
Types of Reactions
3-(1-Ethyl-1H-1,2,4-triazol-3-YL)aniline can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the aniline group, often using reagents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reductions, oxidizing agents like potassium permanganate for oxidations, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
科学的研究の応用
3-(1-Ethyl-1H-1,2,4-triazol-3-YL)aniline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-(1-Ethyl-1H-1,2,4-triazol-3-YL)aniline involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, influencing their activity. This compound can inhibit enzymes like carbonic anhydrase, which is involved in various physiological processes . The molecular pathways affected by this compound depend on its specific application, such as enzyme inhibition in medicinal chemistry .
類似化合物との比較
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share a similar triazole ring structure but differ in the position of nitrogen atoms.
1,2,4-Triazole Derivatives: Compounds like fluconazole and itraconazole are well-known antifungal agents that share the triazole ring structure.
Uniqueness
3-(1-Ethyl-1H-1,2,4-triazol-3-YL)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its broad range of applications make it a valuable compound in various fields of research and industry .
特性
分子式 |
C10H12N4 |
|---|---|
分子量 |
188.23 g/mol |
IUPAC名 |
3-(1-ethyl-1,2,4-triazol-3-yl)aniline |
InChI |
InChI=1S/C10H12N4/c1-2-14-7-12-10(13-14)8-4-3-5-9(11)6-8/h3-7H,2,11H2,1H3 |
InChIキー |
IXGQILUSMKWJCN-UHFFFAOYSA-N |
正規SMILES |
CCN1C=NC(=N1)C2=CC(=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


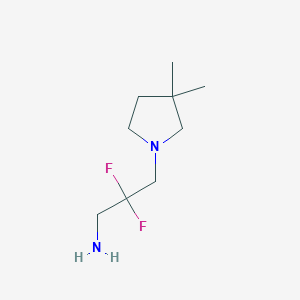
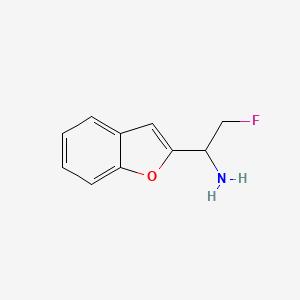
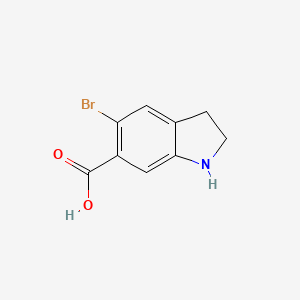
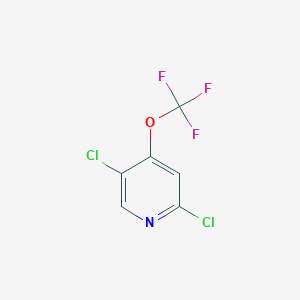
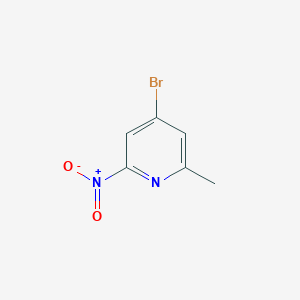
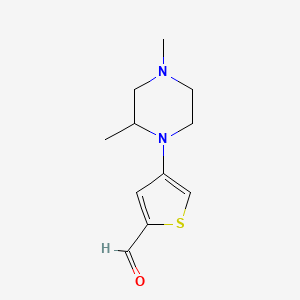
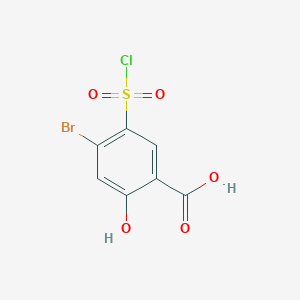
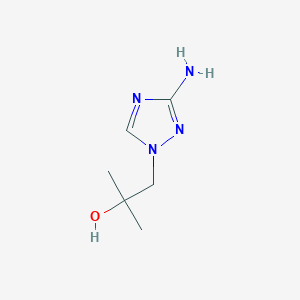
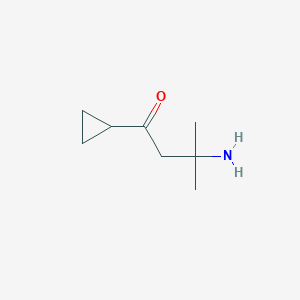
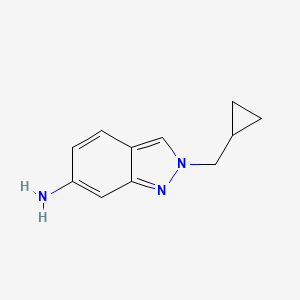
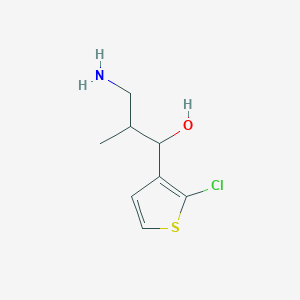
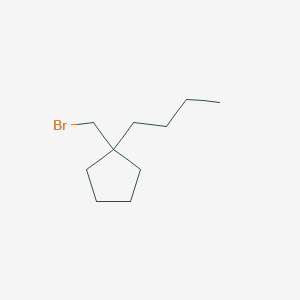
![2-[(Pyridazin-4-yl)amino]propanoic acid](/img/structure/B13156833.png)
![5-[Ethyl(methyl)amino]furan-2-carbaldehyde](/img/structure/B13156851.png)
